molecular formula C24H20N2O4S B2927955 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide CAS No. 902277-95-6

2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide

Cat. No. B2927955
CAS RN: 902277-95-6
M. Wt: 432.49
InChI Key: ITOYNFONZTXTHJ-UHFFFAOYSA-N
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Description

2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide, also known as OTQA, is a synthetic compound that has been extensively studied for its potential use in scientific research. OTQA belongs to the family of quinoline-based compounds, which are known for their broad range of biological activities.

Scientific Research Applications

Synthesis and Pharmacological Activities

Research on quinoline derivatives, including compounds structurally related to 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide, has demonstrated their potential in pharmacological applications. These compounds have been synthesized and investigated for their analgesic, anti-inflammatory, and anti-bacterial activities. For instance, the synthesis of quinazolinyl acetamides has been explored, revealing significant analgesic and anti-inflammatory activities, with some compounds showing potency comparable to standard drugs like diclofenac sodium while exhibiting mild ulcerogenic potential (Alagarsamy et al., 2015). Similarly, novel anilidoquinoline derivatives have shown promising antiviral and antiapoptotic effects, particularly against Japanese encephalitis, highlighting their therapeutic potential (Ghosh et al., 2008).

Anticancer Activities

The exploration of quinoline derivatives extends to anticancer research, where novel compounds have been synthesized and evaluated against various cancer cell lines. The one-pot synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide derivatives, for example, has yielded compounds with significant biological importance, offering a straightforward route to synthesize biologically active quinoline compounds (Yuan et al., 2013). Furthermore, derivatives such as diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate have demonstrated moderate to high levels of antitumor activities, with certain compounds exhibiting potent inhibitory activities comparable to 5-fluorouracil, a positive control (Fang et al., 2016).

properties

IUPAC Name

2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-17-11-13-19(14-12-17)31(29,30)22-15-26(21-10-6-5-9-20(21)24(22)28)16-23(27)25-18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOYNFONZTXTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide

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